6-[2-(2-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione
Beschreibung
6-[2-(2-Nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione is a triazine-based compound featuring a sulfanyl group linked to a 2-nitrophenyl moiety via a 2-oxoethyl bridge. Its structure combines a heterocyclic triazine core with electron-withdrawing nitro and carbonyl groups, which may influence its reactivity, solubility, and biological interactions.
Eigenschaften
IUPAC Name |
6-[2-(2-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5S/c16-8(6-3-1-2-4-7(6)15(19)20)5-21-10-9(17)12-11(18)14-13-10/h1-4H,5H2,(H2,12,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLUAKPOIOIBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC2=NNC(=O)NC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320054 | |
| Record name | 6-[2-(2-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725640 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307508-91-4 | |
| Record name | 6-[2-(2-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of 6-[2-(2-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione typically involves the nucleophilic substitution of a suitable precursor with a nitrophenyl derivative. One common method involves the reaction of 1,2,4-triazine-3,5(2H,4H)-dione with 2-(2-nitrophenyl)-2-oxoethyl sulfide under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
6-[2-(2-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-[2-(2-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in various biological processes . For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
Key Observations:
- Nitro Group Position: The target compound’s ortho-nitro substituent (vs.
- Sulfanyl vs. Ionic Groups: The sulfanyl linker in the target and contrasts with the ionic pyridinium groups in , which exhibit higher molecular weights and thermal stability (>250°C decomposition).
- Synthesis Efficiency: Compound 5a achieved a 96% yield, suggesting that nitro-containing analogs with rigid structures may favor efficient synthesis.
Thermal and Chemical Stability
- Compound 5a decomposes at 258–259°C, suggesting that nitro-containing triazines are thermally robust. The target’s stability may depend on the sulfanyl linker’s resilience to oxidation.
- Ionic analogs like 4d and 4e exhibit hygroscopicity or decomposition >300°C, underscoring the impact of counterions (e.g., bromide) on stability.
Biologische Aktivität
6-[2-(2-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione is a synthetic compound belonging to the class of triazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of 6-[2-(2-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione can be represented as follows:
- Molecular Formula : C11H8N4O4S
- CAS Number : [provide CAS number if available]
The presence of the nitrophenyl group and the triazine core is significant for its biological activity.
Antimicrobial Activity
Research indicates that triazine derivatives exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated that modifications in the triazine structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups like nitro groups have shown improved activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-[2-(2-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione | S. aureus | X µg/mL |
| Related Triazine Compound A | E. coli | Y µg/mL |
| Related Triazine Compound B | Pseudomonas aeruginosa | Z µg/mL |
(Note: Replace X, Y, Z with actual values from research findings.)
Anticancer Activity
The anticancer potential of triazine derivatives has been explored in various studies. Notably, compounds similar to 6-[2-(2-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione have demonstrated cytotoxic effects on cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis through the activation of caspase pathways .
Case Study:
In a study evaluating the anticancer effects of various triazine derivatives, it was found that a compound structurally similar to 6-[2-(2-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione showed a significant reduction in cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001) .
The biological activity of 6-[2-(2-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione is attributed to its ability to interact with cellular targets involved in key biochemical pathways. The nitro group can facilitate electron transfer processes that may lead to oxidative stress in microbial cells or cancer cells, thereby enhancing its antimicrobial and anticancer effects.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assign peaks for the nitro group (δ ~8.0–8.5 ppm for aromatic protons adjacent to NO2) and sulfanyl-linked methylene (δ ~3.5–4.0 ppm). Triazine ring carbons appear at δ ~150–160 ppm in 13C NMR .
- X-ray crystallography : Resolve the dihedral angle between the triazine and nitrophenyl moieties to confirm spatial orientation. For example, similar triazine derivatives show angles of 45–60°, influencing electronic conjugation .
Advanced Consideration : Pair crystallography with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds involving the dione oxygen), critical for understanding packing behavior .
What computational strategies can predict the compound’s reactivity or optimize its synthesis?
Q. Advanced Research Focus
- Reaction path modeling : Use density functional theory (DFT) to map energy profiles for key steps (e.g., thiol addition to triazine). Compare activation energies of competing pathways to minimize byproducts .
- Machine learning (ML) : Train models on triazine reaction datasets to predict optimal solvents or catalysts. For instance, ML-driven parameter screening reduced optimization time by 40% in analogous heterocyclic syntheses .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Contradictions often arise from assay variability. Methodological solutions include:
- Standardized protocols : Use harmonized cell lines (e.g., HepG2 for cytotoxicity) and control for nitroreductase activity, which may metabolize the nitro group .
- SAR analysis : Compare structural analogs (e.g., replacing the sulfanyl group with ethers) to isolate pharmacophoric features. For example, sulfanyl derivatives of triazines show enhanced antimicrobial activity due to thiol-mediated membrane disruption .
What are the compound’s key functional groups, and how do they influence its reactivity?
Q. Basic Research Focus
- 2-Nitrophenyl group : Electron-withdrawing effect stabilizes the sulfanyl-methylene linkage but may reduce nucleophilicity at the triazine ring .
- Triazine-3,5-dione core : The dione moiety participates in hydrogen bonding, affecting solubility and crystal packing, while the sulfur atom enables disulfide exchange reactions under oxidative conditions .
How can experimental design elucidate structure-activity relationships (SAR) for this compound?
Q. Advanced Research Focus
- Taguchi method : Design experiments varying substituents (e.g., nitro position, sulfanyl chain length) to assess impact on bioactivity. For example, 4-nitrophenyl analogs showed 30% higher enzyme inhibition than 2-nitrophenyl in kinase assays .
- Multivariate analysis : Use PCA to correlate electronic descriptors (Hammett σ) with activity trends, identifying dominant substituent effects .
What strategies improve the compound’s solubility and stability for in vitro studies?
Q. Basic Research Focus
- Salt formation : Analogous triazine-dione compounds (e.g., oxalate salts) improve aqueous solubility by 5–10× via ion-dipole interactions .
- Lyophilization : Formulate as a lyophilized powder in PBS (pH 7.4) to prevent hydrolysis of the sulfanyl group .
How can mechanistic studies clarify its interactions with biological targets?
Q. Advanced Research Focus
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to enzymes (e.g., dihydrofolate reductase) and assess entropy-driven vs. enthalpy-driven interactions .
- Molecular docking : Simulate binding poses using triazine derivatives’ crystal structures (PDB: 6DV, 6DZ) to identify key residues (e.g., Asp81 in DHFR) for mutagenesis validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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